N-Ahgpa
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ahgpa typically involves multi-step organic reactions. One common method starts with the reaction of 2-amino-3-hydroxypropanoic acid with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ahgpa undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
N-Ahgpa has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Ahgpa exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. For example, this compound may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
N-Ahgpa can be compared with other similar compounds such as:
N-Acetylglucosamine: Both compounds contain amine and hydroxyl groups, but N-Acetylglucosamine is a monosaccharide derivative, whereas this compound is an amino acid derivative.
N-Hydroxyethyl-2-aminoethanesulfonic acid: Similar in having both amine and hydroxyl groups, but differs in its sulfonic acid group, which imparts different chemical properties.
Properties
CAS No. |
52116-51-5 |
---|---|
Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
6-amino-N-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12?/m1/s1 |
InChI Key |
FJNVLTLMGXYGGP-SOYUEFSMSA-N |
SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Isomeric SMILES |
C(CCC(=O)NC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Synonyms |
N-6-aminohexanoyl-alpha-galactopyranosylamine N-AHGPA |
Origin of Product |
United States |
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